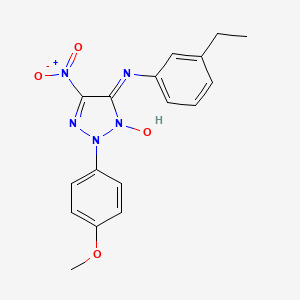![molecular formula C23H22ClF2N3O5 B4195791 N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4195791.png)
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide
Vue d'ensemble
Description
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide, also known as PARP inhibitor, is a type of small molecule drug that has gained significant attention in the field of cancer research. This drug has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer.
Mécanisme D'action
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors work by inhibiting the activity of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide enzymes, which are involved in DNA repair. When DNA damage occurs, N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide enzymes are activated and work to repair the damage. However, when N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors are present, they prevent the N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide enzymes from repairing the DNA damage, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors have been found to have a variety of biochemical and physiological effects on cancer cells. These drugs have been shown to cause DNA damage, inhibit DNA repair, and induce cell death in cancer cells. Additionally, N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors have been found to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors have several advantages for lab experiments. These drugs are highly specific and have been found to be effective in the treatment of various types of cancer. Additionally, N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors can be used in combination with other drugs to enhance their effectiveness. However, there are also limitations to the use of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors in lab experiments. These drugs can be expensive and may not be readily available in all labs.
Orientations Futures
There are several future directions for the use of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors in cancer research. One area of research is the development of new N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors that are more effective and have fewer side effects. Additionally, researchers are exploring the use of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors in combination with other drugs to enhance their effectiveness. Finally, researchers are also studying the use of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors in the treatment of other diseases, such as neurodegenerative diseases.
Applications De Recherche Scientifique
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors have been extensively studied in the field of cancer research. These drugs have been found to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors work by inhibiting the activity of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide enzymes, which are involved in DNA repair. By inhibiting the activity of these enzymes, N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors prevent cancer cells from repairing DNA damage, which ultimately leads to their death.
Propriétés
IUPAC Name |
N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF2N3O5/c24-18-13-20(26)19(25)12-17(18)21(30)27-16-10-14(22(31)28-1-5-33-6-2-28)9-15(11-16)23(32)29-3-7-34-8-4-29/h9-13H,1-8H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAOYODGGSIFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4195709.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B4195710.png)
![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4195711.png)
![(2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4195716.png)
![3-[(4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-3-phenyl-1-propanone](/img/structure/B4195721.png)
![2-iodo-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B4195739.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B4195741.png)
![2,2-dichloro-N-[2-(4-chlorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B4195757.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4195760.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4195767.png)

![4-oxo-N-(tetrahydro-2-furanylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4195788.png)
![isopropyl 4-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoyl]amino}benzoate](/img/structure/B4195793.png)
![3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4195795.png)